molecular formula C24H15FN2O5S2 B12158783 Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate

Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate

Cat. No.: B12158783
M. Wt: 494.5 g/mol
InChI Key: PAKURGKVVFYJEI-UHFFFAOYSA-N
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Description

Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a pyrroline ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the condensation of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.

    Construction of the Pyrroline Ring: This involves the cyclization of a suitable precursor, such as a thienyl-substituted acyl chloride, with an amine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thienyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The benzothiazole and pyrroline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Formation of ketones, carboxylic acids, or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole or pyrroline derivatives.

Scientific Research Applications

Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound’s unique structure allows it to fit into specific binding sites, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-fluorobenzothiazole share structural similarities.

    Pyrroline Derivatives: Compounds such as 3-pyrroline-2-one and its derivatives.

    Benzoate Esters: Methyl benzoate and ethyl benzoate.

Uniqueness

Methyl 4-[1-(6-fluorobenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H15FN2O5S2

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 4-[1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C24H15FN2O5S2/c1-32-23(31)13-6-4-12(5-7-13)19-18(20(28)16-3-2-10-33-16)21(29)22(30)27(19)24-26-15-9-8-14(25)11-17(15)34-24/h2-11,19,29H,1H3

InChI Key

PAKURGKVVFYJEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5

Origin of Product

United States

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